
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide
Overview
Description
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H4Br2F3N. It is a derivative of pyridine, substituted with bromine and trifluoromethyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Biochemical Pathways
Trifluoromethylpyridines are known to interfere with the biochemistry of respiration . More research is required to elucidate the exact pathways influenced by this compound.
Result of Action
It is known that trifluoromethylpyridines exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide is widely used as a building block in organic chemistry. It participates in various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, leading to the formation of diverse substituted pyridines.
- Coupling Reactions: It is utilized in cross-coupling reactions to create new carbon-carbon bonds, essential for synthesizing complex organic compounds.
Reaction Type | Key Reagents | Products |
---|---|---|
Substitution | Amines, Thiols | Substituted Pyridines |
Coupling | Palladium or Nickel Catalysts | Biaryl Compounds |
Oxidation | Potassium Permanganate | Oxidized Products |
Reduction | Lithium Aluminum Hydride | Reduced Products |
Biological Applications
In biological research, this compound has shown promise in the development of bioactive compounds and pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
- Potential Therapeutic Uses: Investigated for its role as a precursor in drug synthesis targeting metabolic diseases.
- Pest Control: Exhibits superior pest control properties compared to traditional insecticides due to its unique chemical structure.
Industrial Applications
The compound is also utilized in the production of agrochemicals and dyes. Its effectiveness in various chemical processes makes it valuable for industrial applications.
Case Study 1: Development of GPR40 Modulators
Recent studies have highlighted the use of this compound in synthesizing GPR40 modulators for treating metabolic diseases. These modulators act on the GPR40 receptor, which plays a crucial role in insulin secretion and glucose metabolism.
Case Study 2: Synthesis of Bioactive Compounds
Research has demonstrated that this compound can serve as a scaffold for developing novel bioactive compounds with potential therapeutic effects against various diseases. Its unique trifluoromethyl group contributes to enhanced biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide is a halogenated pyridine derivative with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₆H₄BrF₃N·HBr
- Molecular Weight : 306.91 g/mol
- Melting Point : 197-209 °C
- Solubility : Soluble in various organic solvents
This compound exhibits biological activity primarily through its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, allowing better membrane penetration, while the bromine atom can participate in electrophilic aromatic substitution reactions. The compound's mechanism involves:
- Inhibition of specific enzymes.
- Modulation of receptor activities.
- Interaction with cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound demonstrates several biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial effects against various pathogens.
- Potential antiviral properties have been noted, particularly against RNA viruses.
-
Cytotoxic Effects :
- Studies show that it can induce apoptosis in cancer cell lines, including pancreatic cancer cells.
- Modulates cell cycle progression by affecting cyclin-dependent kinases (CDKs).
-
Enzyme Inhibition :
- Acts as an inhibitor for several key enzymes involved in metabolic pathways.
- Notably affects glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer and neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on pathogens | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Enzyme Inhibition | GSK-3β inhibition |
Case Study: Anticancer Activity
A study investigated the effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. The compound was found to significantly reduce cell viability and induce apoptosis through the modulation of CDK1 expression. This suggests its potential as a therapeutic agent in treating aggressive cancers .
Case Study: Antimicrobial Properties
Research highlighted the compound’s efficacy against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Table 2: Comparison with Related Compounds
Compound Name | Key Features | Unique Characteristics |
---|---|---|
4-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 4 | Different substitution pattern |
4-Fluoro-3-(trifluoromethoxy)pyridine | Fluorine instead of bromine | Enhanced electron-withdrawing properties |
3-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 3 | Variation affects reactivity |
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.BrH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIFEMQDYMMYRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)(F)F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717762 | |
Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-21-8 | |
Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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